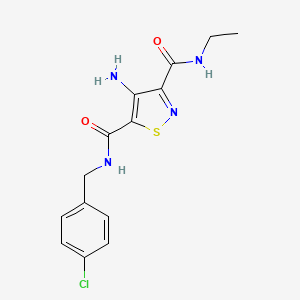

4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

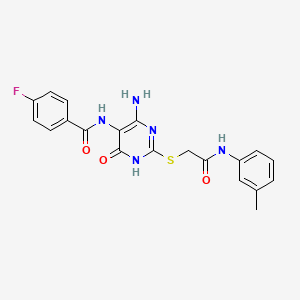

4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for the past few decades. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. AG490 has been shown to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a critical role in the regulation of cell growth and survival.

Applications De Recherche Scientifique

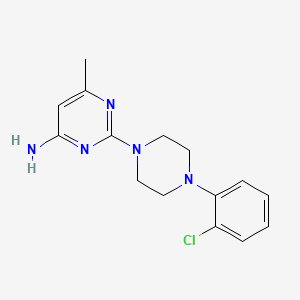

Pharmacological Efficacy and Selectivity

Pramipexole, an amino-benzathiazole derivative, demonstrates selective and high affinity binding to dopamine D2-like receptors, with the highest affinity at dopamine D3 receptors. It differs from ergot dopamine receptor agonists in its selectivity for dopamine receptors and its preferential affinity for the dopamine D3 receptor subtype. This pharmacological action suggests its potential for treating Parkinson's disease and highlights the importance of receptor selectivity and affinity in therapeutic applications (Piercey et al., 1996).

Metabolism and Excretion

Studies on the metabolism and excretion of compounds such as methylisothiazolinone (MI) and chloromethylisothiazolinone (MCI) in humans after oral dosage reveal insights into the metabolic pathways, including the production of mercapturic acid metabolites. This research underscores the complexity of human metabolism in processing chemical compounds and the significance of identifying specific metabolites for understanding exposure and potential toxicological effects (Schettgen et al., 2021).

Therapeutic Applications and Safety

The evaluation of new compounds for therapeutic applications involves assessing their efficacy, safety, and tolerability. For instance, the study of pramipexole in advanced Parkinson's disease as a novel dopamine agonist showcases the process of clinical evaluation for potential therapeutic agents. It highlights the importance of improving motor function, reducing disability, and assessing adverse effects to determine the compound's clinical utility (Lieberman et al., 1997).

Mécanisme D'action

Target of Action

The primary target of the compound 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

This compound interacts with PKB in an ATP-competitive manner . This means that the compound competes with ATP for binding to the kinase, thereby inhibiting its activity . This inhibition leads to a decrease in the signaling through PKB, which can have various effects depending on the cellular context .

Biochemical Pathways

The inhibition of PKB by this compound affects several downstream pathways. PKB is known to phosphorylate a variety of substrates, leading to the promotion of cell proliferation and survival . Therefore, the inhibition of PKB can lead to a decrease in these processes .

Pharmacokinetics

The compound this compound has been identified as a potent and orally bioavailable inhibitor of PKB . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of PKB by this compound can lead to a variety of molecular and cellular effects. For example, it can lead to a decrease in cell proliferation and survival, which can be beneficial in the context of diseases such as cancer where these processes are often dysregulated .

Propriétés

IUPAC Name |

4-amino-5-N-[(4-chlorophenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c1-2-17-13(20)11-10(16)12(22-19-11)14(21)18-7-8-3-5-9(15)6-4-8/h3-6H,2,7,16H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCBRDGNHFMVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2576484.png)

![(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2576486.png)

![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2576495.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)

![8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2576500.png)

![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2576505.png)